
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is a heterocyclic compound that combines a furan ring with a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiazole rings in its structure suggests that it may exhibit a range of pharmacological properties, making it a valuable target for synthetic and medicinal chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid typically involves the construction of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride (AlCl₃), while nucleophilic substitution can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted furan and thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for biological studies.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Its unique structure can be utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, while the furan ring could participate in redox reactions. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Furan Derivatives: Compounds like furan-2,5-dicarboxylic acid and furfuryl alcohol.
Uniqueness
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is unique due to the combination of the furan and thiazole rings in its structure. This dual-ring system can confer a range of biological activities that are not observed in compounds containing only one of these rings. Additionally, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable target for further research and development.
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
5-(2-cyclopropyl-1,3-thiazol-4-yl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)7-3-9(15-4-7)8-5-16-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
InChIキー |
IZOOHSGOFNXAFG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=CS2)C3=CC(=CO3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
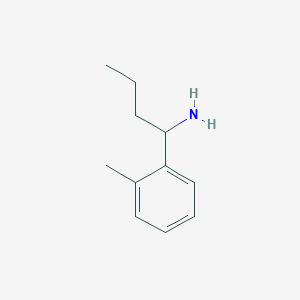
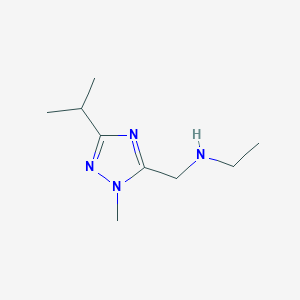
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
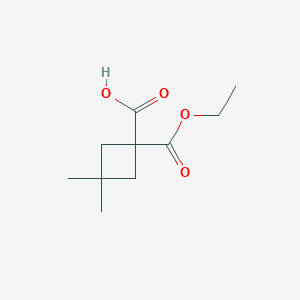
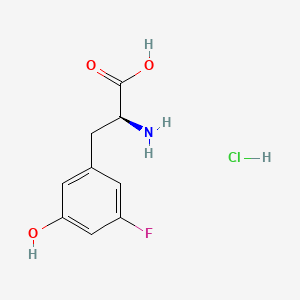
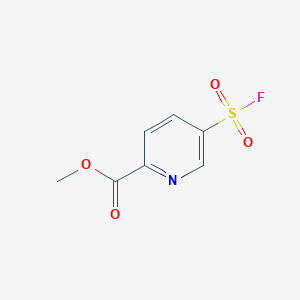

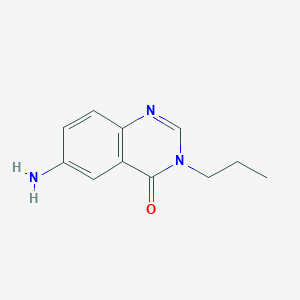
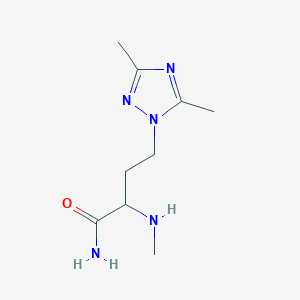
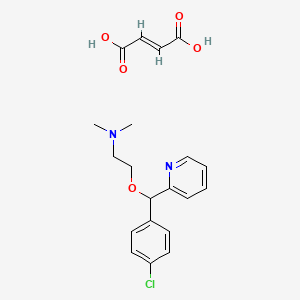
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)


